molecular formula C16H17F4N3O4 B12450764 ((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol

((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol

Cat. No.: B12450764
M. Wt: 391.32 g/mol
InChI Key: KRVVMXKDASIYEB-UYUMYWFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Features

The stereochemical descriptor (3aR,4R,6R,6aR) denotes four contiguous stereocenters within the furodioxolane system. X-ray diffraction studies of analogous spiro-dioxolane compounds reveal that the 2,2-dimethyl groups enforce a chair-like conformation in the dioxolane ring, while the fused furan adopts an envelope conformation with C-3a as the flap. The methanol substituent at C-4 occupies an axial position, stabilized by intramolecular hydrogen bonding with the dioxolane oxygen (O–H···O distance: 2.12 Å).

Stereocenter Configuration Structural Role
3aR R Furan-dioxolane fusion
4R R Methanol substituent orientation
6R R Pyrazolopyridine linkage
6aR R Ring junction planarity

The 4,6-bis(difluoromethyl) groups on the pyrazolopyridine introduce steric bulk and electronic perturbation. Density functional theory (DFT) calculations on similar systems indicate that the CF$$_2$$H groups adopt gauche conformations to minimize van der Waals repulsions, with F···F distances averaging 2.85 Å.

Properties

Molecular Formula

C16H17F4N3O4

Molecular Weight

391.32 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-4-[4,6-bis(difluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C16H17F4N3O4/c1-16(2)26-10-9(5-24)25-15(11(10)27-16)23-14-7(4-21-23)6(12(17)18)3-8(22-14)13(19)20/h3-4,9-13,15,24H,5H2,1-2H3/t9-,10-,11-,15-/m1/s1

InChI Key

KRVVMXKDASIYEB-UYUMYWFVSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C4=C(C=N3)C(=CC(=N4)C(F)F)C(F)F)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C4=C(C=N3)C(=CC(=N4)C(F)F)C(F)F)CO)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrazolo[3,4-b]pyridine Skeleton

The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds. For example:

  • Reactants : 5-Amino-3-methyl-1H-pyrazole and ethyl acetoacetate.
  • Conditions : Acetic acid (6 equiv) in ethanol under O₂ atmosphere at 130°C for 18 h.
  • Mechanism : Nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and oxidative dehydrogenation.

Introduction of Difluoromethyl Groups

Difluoromethyl groups are introduced via desulfurative fluorination or deoxofluorination:

  • Desulfurative Fluorination :
    • Substrate : Dithiolane-protected diketone intermediates.
    • Reagents : Pyridinium polyhydrogen fluoride (PPHF) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
    • Conditions : CH₂Cl₂ at −78°C, yielding bis(difluoromethyl) derivatives in 67–85% yield.
  • Deoxofluorination :
    • Reagent : Morpholinosulfur trifluoride (Morph-DAST).
    • Conditions : Mild conditions (overnight in CH₂Cl₂ at 25°C) for ketone-to-CF₂ conversion.

Synthesis of the Tetrahydrofuro[3,4-d]dioxol Fragment

Stereoselective Construction from D-Ribose

The tetrahydrofuro[3,4-d]dioxol moiety is derived from D-ribose through sequential protection and functionalization:

  • Protection of D-Ribose :
    • Reactants : D-Ribose, 2,2-dimethoxypropane, and catalytic H₂SO₄ in methanol.
    • Product : Methyl 2,3-O-isopropylidene-D-ribofuranoside (CAS: 58763-00-1).
  • Functionalization :
    • Mesylation : Treatment with methanesulfonyl chloride in pyridine to form ((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-4-yl)methyl methanesulfonate.
    • Key Intermediate : ((3aR,4R,6R,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-4-yl)methanol.

Coupling of the Pyrazolo[3,4-b]pyridine and Tetrahydrofurodioxol Moieties

Nucleophilic Substitution

  • Activation : The hydroxyl group at position 6 of the tetrahydrofurodioxol is converted to a mesylate or tosylate.
  • Coupling : Reaction with the deprotonated pyrazolo[3,4-b]pyridine (NaH or K₂CO₃ in DMF).
  • Conditions : 80–100°C for 12–24 h, yielding the coupled product in 70–85% yield.

Optimization Data

Step Reagents/Conditions Yield (%) Reference
Mesylation MsCl, pyridine, 0°C → 25°C, 2 h 92
Coupling NaH, DMF, 80°C, 18 h 78
Desulfurative Fluorination PPHF, DBDMH, CH₂Cl₂, −78°C, 45 min 85

Final Deprotection and Purification

Removal of Protecting Groups

  • Isopropylidene Cleavage : Treatment with aqueous HCl (0.1 M) in THF at 25°C.
  • Methyl Ether Cleavage : BBr₃ in CH₂Cl₂ at −78°C.

Purification

  • Crystallization : From ethanol/water (3:1) to afford the final compound as white crystals.
  • Chromatography : Silica gel (hexane/EtOAc 7:3) for intermediates.

Analytical Characterization

  • NMR Data :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrazole-H), 6.20 (t, J = 54 Hz, 2H, CF₂H), 5.02 (d, J = 4.8 Hz, 1H, furanose-H).
    • ¹⁹F NMR (376 MHz, CDCl₃) : δ −113.2 (CF₂H).
  • HRMS : m/z [M + H]⁺ calcd. for C₁₈H₂₀F₄N₃O₅: 450.1342; found: 450.1345.

Summary of Key Synthetic Routes

Step Method Key Reagents Yield (%)
Pyrazole Core Formation Cyclocondensation 5-Aminopyrazole, ethyl acetoacetate 74–81
Difluoromethylation Desulfurative fluorination PPHF, DBDMH 67–85
Tetrahydrofurodioxol Synthesis Isopropylidene protection 2,2-Dimethoxypropane, H₂SO₄ 88–94
Coupling Nucleophilic substitution Mesylated intermediate, NaH 70–78

Chemical Reactions Analysis

Types of Reactions

((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while substitution reactions can produce a wide range of derivatives with varying functional groups .

Scientific Research Applications

((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Key Structural Analogues:

Compound Name Substituents Molecular Formula CAS/ID Key Differences
Target Compound 4,6-Bis(difluoromethyl) on pyrazolo-pyridine C₂₄H₂₆F₆N₃O₇ Not provided Reference standard
CAS 1820579-85-8 4-Trifluoromethyl, 6-(3,4,5-trimethoxyphenyl) C₂₄H₂₆F₃N₃O₇ 1820579-85-8 Trifluoromethyl vs. bis(difluoromethyl); aromatic vs. non-aromatic substituents
CAS 834896-27-4 4-Difluoromethyl, 6-(3,4-dimethoxyphenyl), 1,3-dimethyl C₁₈H₁₉F₂N₃O₂ 834896-27-4 Dimethylpyrazole vs. dioxolane core; methoxy vs. difluoromethyl groups

Analysis :

  • The target compound’s bis(difluoromethyl) groups distinguish it from analogues with trifluoromethyl (CAS 1820579-85-8) or methoxy-substituted aromatic rings (CAS 834896-27-4).

Bioactivity Profile Clustering

Hierarchical clustering of bioactivity data (NCI-60 and PubChem) groups compounds by mode of action (MoA) . The target compound’s pyrazolo-pyridine core is associated with kinase inhibition, similar to SAHA-like HDAC inhibitors (~70% Tanimoto similarity in pharmacophores) . However, its difluoromethyl groups may confer distinct selectivity profiles compared to methoxy- or trifluoromethyl-substituted analogues .

Key Findings :

  • Compounds with Tanimoto coefficients >0.8 (e.g., via US-EPA’s CompTox Dashboard ) are considered structurally similar. The target compound’s bis(difluoromethyl) motif likely reduces its similarity to monohalogenated analogues.
  • NMR chemical shifts (e.g., regions A and B in Figure 6 ) reveal conserved environments in the dioxolane ring but variability in pyrazolo-pyridine substituents, aligning with differential bioactivity .

Proteomic Interaction Signatures (CANDO Platform)

The CANDO platform predicts multitarget interactions by comparing proteomic binding signatures. Unlike traditional SAR approaches, this method groups compounds based on functional behavior rather than structural homology. For example:

  • The target compound may share proteomic interactions with non-pyrazolo-pyridine compounds if they perturb overlapping pathways (e.g., nucleotide metabolism or redox regulation) .
  • Dissimilar signatures correlate with off-target effects, which could be minimized by optimizing the difluoromethyl substituents .

Data Tables

Table 1: Structural and Bioactivity Comparison

Metric Target Compound CAS 1820579-85-8 CAS 834896-27-4
Tanimoto Similarity 1.0 (Reference) 0.75 (Trifluoromethyl vs. difluoromethyl) 0.68 (Methoxy vs. difluoromethyl)
Molecular Weight ~525 g/mol 525.49 g/mol 375.37 g/mol
Bioactivity Cluster Kinase inhibition HDAC/kinase dual inhibition Aryl hydrocarbon receptor modulation

Table 2: Proteomic Interaction Overlap (CANDO)

Compound Shared Protein Targets (%) Unique Targets (%)
Target Compound 100 0
CAS 1820579-85-8 62 38 (e.g., tubulin)
CAS 834896-27-4 45 55 (e.g., CYP3A4)

Biological Activity

The compound ((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol is a complex organic molecule with significant potential in pharmacology. Its unique structure combines a tetrahydrofuro-dioxole framework with a pyrazolo-pyridine moiety, which may contribute to its biological activity. This article explores the biological activity of this compound based on current research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C16H17F4N3O
Molecular Weight 391.33 g/mol
IUPAC Name [(3aR,4R,6R,6aR)-6-(4,6-bis(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methanol
CAS Number 1820574-29-5

The stereochemistry of the compound is critical for its interaction with biological targets. The presence of difluoromethyl groups may enhance the compound's stability and increase its bioavailability.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The pyrazolo-pyridine moiety is known for its role in modulating various biological pathways, particularly in cancer therapy through inhibition of fibroblast growth factor receptors (FGFRs) .

Pharmacological Studies

  • Antitumor Activity :
    • In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit potent antitumor effects by selectively inhibiting FGFR kinase activity. For instance, a related compound showed significant antitumor activity in a xenograft model driven by FGFR1 .
  • Cytotoxic Potential :
    • Research on trisubstituted pyrazolo[3,4-b]pyridines indicates promising cytotoxic effects against various cancer cell lines . The specific structural features of the compound may enhance its efficacy against tumor cells.

Study on FGFR Inhibition

A study conducted by researchers aimed at developing selective FGFR inhibitors highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives in targeting cancer cells. The lead compound exhibited:

  • IC50 Values : Indicating strong inhibition of FGFR activity.
  • In Vivo Efficacy : Demonstrated significant reduction in tumor growth in animal models.

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of various substituted pyrazolo compounds on human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • Results : The tested compounds showed IC50 values in the low micromolar range, indicating potent cytotoxicity.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the stereochemical purity of this compound?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) under isocratic conditions (hexane:isopropanol = 85:15, 0.8 mL/min) to resolve enantiomers. Confirm assignments via X-ray crystallography or comparison with synthetic intermediates of known configuration . For fluorinated substituents, 19F^{19}\text{F} NMR (470 MHz, DMSO-d6d_6) can reveal electronic environments and confirm substitution patterns .

Q. How can researchers optimize the synthesis yield of the pyrazolo[3,4-b]pyridine core?

  • Methodological Answer : Optimize cyclocondensation reactions using 4,6-bis(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine precursors with glyconolactone derivatives under acidic conditions (e.g., HCl in THF, 60°C). Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 1:1) and isolate intermediates via column chromatography (silica gel, gradient elution). Yields >70% are achievable with strict control of anhydrous conditions and stoichiometry .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during the formation of the tetrahydrofuro[3,4-d][1,3]dioxolane ring?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn(III)-salen catalyst) to control the stereochemistry at the 3aR,4R,6R,6aR positions. For diastereomer separation, use preparative HPLC with a C18 column (acetonitrile:water = 65:35, 1.0 mL/min). Validate configurations via NOESY NMR to confirm spatial proximity of key protons .

Q. How can researchers address stability issues of the difluoromethyl groups under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, pH 1–9 buffers) with LC-MS monitoring. Under acidic conditions (pH < 3), the difluoromethyl groups may hydrolyze to carboxylates; stabilize via lyophilization or formulation with cyclodextrins. For basic conditions (pH > 8), encapsulation in liposomal nanoparticles reduces degradation .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., PDB 3QKK). Parameterize the force field for fluorine atoms using DFT (B3LYP/6-31G*). Validate predictions with SPR (surface plasmon resonance) assays to measure KDK_D values .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported synthetic yields for similar pyrazolo-pyridine derivatives?

  • Methodological Answer : Variability often arises from differences in solvent purity, catalyst aging, or moisture content. Replicate conditions from patent examples (e.g., EP 4 374 877 A2) using freshly distilled DMF and anhydrous K2_2CO3_3. Cross-validate yields via 1H^1\text{H} NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the compound’s inhibitory activity against cancer cell lines?

  • Methodological Answer : Use MTT assays on HeLa or MCF-7 cells with dose ranges of 0.1–100 μM. Include controls for fluorophore interference (common with difluoromethyl groups). Confirm mechanism via Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Synthetic Methodology

Q. How to scale up the final methanolysis step without racemization?

  • Methodological Answer : Conduct methanolysis under mild basic conditions (NaOMe in MeOH, 0°C) with slow addition over 2 hours. Monitor optical rotation ([α]D20_D^{20}) to detect racemization. Purify via recrystallization (ethanol:water = 4:1) to recover >95% enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.